Boc-D-His(Trt)-OH

Descripción general

Descripción

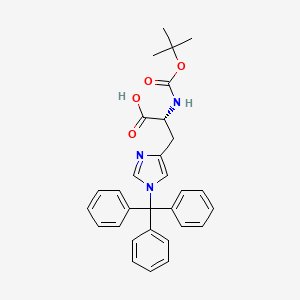

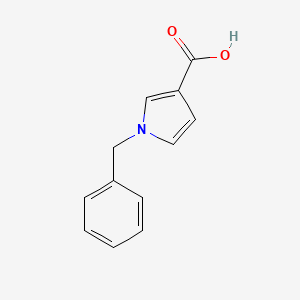

Boc-D-Histidine(Trityl)-OH is a derivative of the amino acid histidine, where the amino group is protected by a tert-butyloxycarbonyl group, and the imidazole side chain is protected by a trityl group. This compound is commonly used in peptide synthesis to prevent unwanted side reactions during the assembly of peptides.

Mecanismo De Acción

Target of Action

Boc-D-His(Trt)-OH is primarily used in the field of peptide synthesis . Its main targets are the amino acids that make up the peptide chains. The compound serves as a protecting group for the amino acid histidine during the synthesis process .

Mode of Action

The compound this compound acts as a protecting group for the amino acid histidine during peptide synthesis . The tert-butyloxycarbonyl (Boc) group protects the N α-amino group, while the trityl (Trt) group protects the imidazole ring of histidine . These protecting groups prevent unwanted reactions from occurring during the synthesis process .

Biochemical Pathways

The primary biochemical pathway involved with this compound is peptide synthesis . During this process, the compound undergoes a series of reactions, including deprotection and cleavage, which are crucial steps in peptide synthesis . The treatment of a peptidyl-resin with a cleavage cocktail results in a series of competing reactions .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of this compound primarily involve its reactivity and stability during the synthesis process

Result of Action

The use of this compound in peptide synthesis results in the successful formation of peptide chains with the desired sequence . The protecting groups are removed after the synthesis process, leaving behind the desired peptide .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the temperature and pH can affect the rate and efficiency of the deprotection process . Additionally, the choice of solvent can also impact the effectiveness of the compound as a protecting group .

Análisis Bioquímico

Biochemical Properties

Boc-D-His(Trt)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, the Boc group can be selectively removed using trifluoroacetic acid (TFA), while the Trt group can be removed using milder acids such as acetic acid. These interactions are essential for the stepwise assembly of peptides on solid supports, enabling the synthesis of complex peptide sequences with high fidelity .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. When incorporated into peptides, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can be used to study the effects of specific amino acid sequences on cell function, including their interactions with receptors, enzymes, and other cellular components .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc and Trt protecting groups prevent unwanted side reactions during peptide synthesis, ensuring the selective coupling of amino acids. The removal of these protecting groups is a critical step in the synthesis process, allowing the free amino and imidazole groups of histidine to participate in subsequent reactions. This selective deprotection and coupling mechanism is essential for the accurate assembly of peptide sequences .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions, but its protecting groups can be selectively removed under specific conditions. For example, the Boc group can be removed using TFA within minutes, while the Trt group requires milder acids for deprotection. These temporal effects are crucial for optimizing peptide synthesis protocols and ensuring the high purity and yield of the final product .

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily related to its use in peptide synthesis rather than direct biological activity. Peptides synthesized using this compound can be administered to animal models to study their biological effects. The dosage of these peptides can influence their efficacy and potential toxicity, with higher doses potentially leading to adverse effects. Careful optimization of dosage is essential for achieving the desired biological outcomes without causing harm to the animals .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the selective deprotection and coupling of amino acids. These interactions are crucial for the efficient assembly of peptide sequences and the production of biologically active peptides. The metabolic pathways involving this compound are essential for understanding its role in peptide synthesis and optimizing synthesis protocols .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily during the peptide synthesis process. The compound interacts with transporters and binding proteins that facilitate its movement to specific cellular compartments where peptide synthesis occurs. These interactions are essential for ensuring the efficient assembly of peptide sequences and the production of high-quality peptides .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its role in peptide synthesis. The compound is directed to specific compartments or organelles where peptide synthesis takes place, such as the endoplasmic reticulum or ribosomes. Targeting signals and post-translational modifications may influence its localization and activity, ensuring the accurate assembly of peptide sequences .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Histidine(Trityl)-OH typically involves the protection of the amino and imidazole groups of histidine. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The imidazole side chain is then protected by trityl chloride in the presence of a base like pyridine. The reaction conditions usually involve room temperature and anhydrous solvents to prevent hydrolysis .

Industrial Production Methods

Industrial production of Boc-D-Histidine(Trityl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to prevent contamination and degradation of the product .

Análisis De Reacciones Químicas

Types of Reactions

Boc-D-Histidine(Trityl)-OH undergoes several types of reactions, including:

Deprotection Reactions: Removal of the tert-butyloxycarbonyl and trityl protecting groups using acids like trifluoroacetic acid.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as dicyclohexylcarbodiimide.

Substitution Reactions: Replacement of the protecting groups with other functional groups for further modification.

Common Reagents and Conditions

Trifluoroacetic Acid: Used for deprotection of the tert-butyloxycarbonyl group.

Dicyclohexylcarbodiimide: Used for peptide bond formation.

Pyridine: Used as a base in the protection of the imidazole side chain.

Major Products Formed

Deprotected Histidine: Formed after removal of the protecting groups.

Peptides: Formed through coupling reactions with other amino acids.

Aplicaciones Científicas De Investigación

Boc-D-Histidine(Trityl)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of peptides and proteins.

Biology: In the study of enzyme-substrate interactions and protein folding.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Comparación Con Compuestos Similares

Similar Compounds

Boc-L-Histidine(Trityl)-OH: Similar to Boc-D-Histidine(Trityl)-OH but with the L-isomer of histidine.

Fmoc-D-Histidine(Trityl)-OH: Uses a fluorenylmethyloxycarbonyl group instead of a tert-butyloxycarbonyl group for amino protection.

Cbz-D-Histidine(Trityl)-OH: Uses a benzyloxycarbonyl group for amino protection.

Uniqueness

Boc-D-Histidine(Trityl)-OH is unique due to its specific combination of protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins .

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZPXVCRAAKCM-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were used to characterize the synthesized Boc-D-His(Trt)-OH?

A1: The synthesized this compound was characterized using several spectroscopic techniques, including Mass Spectrometry (MS), proton Nuclear Magnetic Resonance (¹H-NMR), carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Ultraviolet-Visible Spectroscopy (UV), and Infrared Spectroscopy (IR). [] You can find the paper detailing this synthesis and characterization here: [] https://www.semanticscholar.org/paper/4eafc48cacc2c0e2a565bc0927546c13fe5fa3a3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Aminoethyl] Pomalidomide TFA Salt](/img/structure/B1373700.png)

Amine Hydrochloride](/img/structure/B1373714.png)

![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)

![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)